Methyl 5-(chlorosulfonyl)furan-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chlorosulfonylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5S/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAUIWGJONUSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306607-16-8 | |
| Record name | methyl 5-(chlorosulfonyl)furan-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorosulfonation of Furan Derivatives
The most common and direct synthetic route to methyl 5-(chlorosulfonyl)furan-3-carboxylate is the chlorosulfonation of methyl furan-3-carboxylate or related furan derivatives. This method involves the electrophilic substitution of a hydrogen atom on the furan ring by the chlorosulfonyl group (-SO2Cl), typically at the 5-position of the furan ring due to electronic and steric factors.
- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) can be used as chlorosulfonating agents.
- Solvent: Often neat chlorosulfonic acid or an inert solvent such as dichloromethane (DCM) or chloroform.
- Temperature: The reaction is generally carried out at low to moderate temperatures (0–50 °C) to control the reaction rate and avoid decomposition.
- Time: Reaction times vary from a few hours to overnight depending on scale and conditions.
$$
\text{Methyl furan-3-carboxylate} + \text{ClSO}_3\text{H} \rightarrow \text{this compound}
$$
This reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group is introduced selectively at the 5-position of the furan ring.
Detailed Synthetic Procedure Example
Based on available data, a typical synthesis involves:
- Adding methyl furan-3-carboxylate to chlorosulfonic acid under stirring at room temperature.
- Heating the mixture to approximately 40–50 °C for several hours (e.g., 4–6 hours) to complete the chlorosulfonation.
- Careful quenching of the reaction mixture by slow addition to crushed ice to precipitate the product.
- Isolation by filtration, washing with cold water to remove residual acid, and drying under vacuum.
Industrial and Scale-Up Considerations
Industrial synthesis of this compound follows similar principles but typically incorporates:
- Use of continuous flow reactors to improve heat and mass transfer, ensuring better control over reaction parameters.
- Automated reagent addition to maintain consistent reaction conditions.
- Purification steps such as recrystallization or chromatographic techniques to achieve high purity.
Comparison of Preparation Methods
| Aspect | Chlorosulfonation with Chlorosulfonic Acid | Alternative Sulfonylation Methods (Less Common) |
|---|---|---|
| Reagents | Chlorosulfonic acid (ClSO3H) | Sulfuryl chloride (SO2Cl2), sulfonyl chlorides |
| Reaction Conditions | Mild heating (0–50 °C), several hours | May require harsher conditions or catalysts |
| Selectivity | High for 5-position on furan ring | Variable, depending on substrate and conditions |
| Scale | Suitable for lab and industrial scale | Less commonly used industrially |
| Purification | Precipitation, recrystallization, chromatography | Similar purification methods |
| Yield and Purity | Generally good yields with high purity achievable | Variable yields, often lower purity |
Research Findings and Optimization
- The choice of temperature and reaction time critically influences the yield and selectivity of the chlorosulfonation reaction.
- Solvent choice can affect the reaction kinetics and product isolation; neat chlorosulfonic acid is common but requires careful handling.
- Quenching the reaction mixture slowly into ice prevents decomposition and side reactions.
- Purification by recrystallization from suitable solvents (e.g., ethanol) enhances product purity.
- Structural confirmation is typically performed by NMR (¹H, ¹³C), mass spectrometry, and sometimes X-ray crystallography.
Summary Table of Key Properties and Preparation Data
| Parameter | Data/Condition |
|---|---|
| Molecular Formula | C6H5ClO5S |
| Molecular Weight | 224.62 g/mol |
| Chlorosulfonation Reagent | Chlorosulfonic acid (ClSO3H) |
| Typical Reaction Temperature | 0–50 °C |
| Reaction Time | 4–6 hours |
| Solvent | Neat ClSO3H or inert solvents like DCM |
| Product Isolation | Quenching in ice, filtration, washing |
| Purification | Recrystallization or chromatography |
| Analytical Methods | NMR, MS, melting point, X-ray crystallography |
Additional Notes
- The chlorosulfonyl group is highly reactive and sensitive to moisture; therefore, the product must be handled under dry conditions.
- The compound serves as an important intermediate for further chemical modifications, including sulfonamide formation and coupling reactions.
- Detailed synthetic protocols and characterization data are available in supplementary information of recent chemical communications and patents, ensuring reproducibility and reliability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)furan-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.
Oxidation Reactions: Oxidation of the furan ring can lead to the formation of furan-3,4-dicarboxylate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Reduced Sulfonyl Derivatives: Formed from reduction reactions.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
Methyl 5-(chlorosulfonyl)furan-3-carboxylate serves as a valuable reagent for synthesizing various heterocyclic compounds. Its chlorosulfonyl group () is highly electrophilic, making it susceptible to nucleophilic attacks, which facilitates the formation of sulfonamides and cyclic compounds through substitution reactions with amines and cycloaddition reactions with alkenes and alkynes, respectively.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Product Type | Description |
|---|---|---|
| Substitution | Sulfonamides | Formation through reaction with amines |
| Cycloaddition | Cyclic Compounds | Reaction with alkenes/alkynes |
| Heteroarylation | Heteroaryl Compounds | Coupling with other heterocycles |
Biological Applications
Modification of Biomolecules
This compound is utilized in the modification of biomolecules, enhancing the biological activity of various derivatives. The chlorosulfonyl moiety is known to improve solubility and bioavailability, making it a candidate for pharmaceutical applications.
Potential Anticancer Activity
Recent studies have investigated the anticancer potential of derivatives synthesized from this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. Molecular docking studies have also suggested interactions with key enzymes involved in cancer progression, such as tubulin and CDK2 .
Table 2: Biological Studies on Derivatives
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Screening | Significant cytotoxic effects observed | Potential for therapeutic development |
| Enzyme Interaction | Docking studies indicate binding to enzymes | Insights into mechanisms for anticancer activity |
Pharmaceutical Applications
Drug Development
The unique structure of this compound allows it to be explored as a precursor for novel pharmaceuticals. Its ability to form sulfonamide derivatives positions it well for drug development targeting various diseases, including infections and cancers .
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)furan-3-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Ethyl 5-(Chlorosulfonyl)Furan-3-Carboxylate
Methyl 5-(Chlorosulfonyl)-4-Methyl-2-Thiophenecarboxylate
Methyl 5-(Chlorosulfonyl)-2-Methylfuran-3-Carboxylate
Dimethyl 3-Chlorosulfonyl-2,5-Thiophenedicarboxylate
- Structure : Thiophene core with two methyl ester groups (positions 2 and 5) and a chlorosulfonyl group (position 3).
- Molecular Formula : C₉H₇ClO₆S₂; Molecular Weight : ~327.24 g/mol (estimated).
- Key Differences :
Physicochemical and Reactivity Comparisons
| Compound | Core | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity Notes |
|---|---|---|---|---|---|
| Methyl 5-(chlorosulfonyl)furan-3-carboxylate | Furan | -COOCH₃, -SO₂Cl | 224.52 | Not reported | High reactivity due to electron-deficient furan core. |
| Ethyl analog | Furan | -COOCH₂CH₃, -SO₂Cl | 238.64 | Not reported | Slightly reduced polarity vs. methyl ester. |
| Thiophene analog | Thiophene | -COOCH₃, -SO₂Cl, -CH₃ | 254.71 | 40–41 | Lower reactivity due to thiophene’s electron richness. |
| 2-Methylfuran analog | Furan | -COOCH₃, -SO₂Cl, -CH₃ (C2) | ~238.65 | Not reported | Steric hindrance may slow reactions. |
Biological Activity
Methyl 5-(chlorosulfonyl)furan-3-carboxylate is a heterocyclic organic compound characterized by its furan ring structure and the presence of chlorosulfonyl and carboxylate functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C6H4ClO5S
- Molar Mass : 259.06 g/mol
- Functional Groups : Chlorosulfonyl, carboxylate, furan ring
The unique combination of functional groups in this compound contributes to its reactivity and biological potential. The chlorosulfonyl moiety is particularly noted for enhancing solubility and bioavailability, which are crucial for pharmacological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Efficacy
A comparative study involving several benzofuran derivatives found that this compound outperformed conventional antibiotics in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial activity.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Preliminary investigations suggest that this compound can inhibit the proliferation of cancer cell lines.
Research Findings
- Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer), and Vero (non-cancerous).
- Methodology : MTT assay was employed to evaluate cytotoxicity.
- Results : The compound showed IC50 values indicating potent cytotoxic effects against HeLa cells with an IC50 of approximately 62 µg/mL .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. The chlorosulfonyl group may play a key role in modulating inflammatory pathways.
The mechanism by which this compound exerts anti-inflammatory effects is thought to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. Further studies are needed to elucidate the precise pathways involved.
Summary of Biological Activities
Q & A
Basic Questions
Q. What are the critical physical and chemical properties of Methyl 5-(chlorosulfonyl)furan-3-carboxylate for experimental design?
- Methodological Answer : Key properties include its molecular formula (C₆H₅ClO₅S), boiling point (estimated via analogy to ethyl analogs: ~339°C), and reactivity of the chlorosulfonyl group. LogP (lipophilicity) and polar surface area (PSA) can be calculated using software like MarvinSketch or experimentally determined via HPLC retention times. Thermal stability should be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). For accurate data, cross-reference identifiers like CAS RN 1306607-16-8 in reliable databases (e.g., PubChem, Reaxys) .
Q. What synthetic methodologies are used to prepare this compound?
- Methodological Answer : Synthesis typically involves sulfonation of a methyl furan-3-carboxylate precursor using chlorosulfonic acid under controlled temperatures (0–5°C). The reaction is monitored via thin-layer chromatography (TLC) with UV visualization. Workup includes quenching excess reagent in ice-water, followed by extraction (e.g., dichloromethane) and purification via recrystallization or flash chromatography. Analogous routes for ethyl derivatives suggest yields may improve with slow reagent addition and inert atmospheres .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to the compound’s reactivity. Store in a cool, dry place (<4°C) under nitrogen to prevent hydrolysis. Waste must be neutralized with a bicarbonate solution before disposal via certified hazardous waste services. Safety protocols should align with GHS guidelines for sulfonyl chlorides, including P210 (avoid ignition sources) and P303+P361+P353 (skin contact measures) .
Advanced Research Questions
Q. How is the crystal structure of this compound determined and validated?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals are grown via slow evaporation in solvents like acetone/hexane. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018 (for small molecules) or SHELXTL (Bruker AXS) ensures accuracy. Validate geometric parameters (e.g., bond lengths, angles) against CSD (Cambridge Structural Database) entries. Use ORTEP-3 for graphical representation and check for disorders using PLATON .
Q. What advanced techniques characterize the reactivity of the chlorosulfonyl group in this compound?
- Methodological Answer : The sulfonyl chloride group undergoes nucleophilic substitution (e.g., with amines or alcohols). Monitor reactions via in situ FT-IR (disappearance of S=O stretches at ~1370 cm⁻¹) or ¹H/¹³C NMR. For coupling reactions (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ as a catalyst and track intermediates via LC-MS. Computational studies (DFT, Gaussian 16) can predict reaction pathways and transition states .
Q. How can computational modeling predict hydrogen-bonding interactions in supramolecular assemblies involving this compound?
- Methodological Answer : Employ graph set analysis (Etter’s rules) to identify hydrogen-bonding motifs (e.g., R₂²(8) rings). Use Mercury (CCDC) to analyze packing diagrams from SCXRD data. Molecular dynamics simulations (GROMACS) can model solvent effects on crystal packing. Compare results with known furan derivatives in the CSD to identify trends .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and MS data may arise from impurities or tautomerism. Use high-resolution MS (HRMS-ESI) for exact mass confirmation. For ambiguous NOESY/ROESY signals, perform variable-temperature NMR or employ heteronuclear correlation (HSQC/HMBC) to assign connectivity. Cross-validate with IR and Raman spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
